molecular formula C19H39N3O2 B14519460 N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide CAS No. 62417-30-5

N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide

Cat. No.: B14519460
CAS No.: 62417-30-5
M. Wt: 341.5 g/mol
InChI Key: OVPUPOJAVRNRGU-UHFFFAOYSA-N
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Description

N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide is a chemical compound with a complex structure that includes both a decyl chain and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide typically involves the reaction of decylamine with 3-(dimethylamino)propylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of N1-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N1-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets may include membrane proteins and enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide
  • N~1~,N~1~-Dioctadecyl-N~4~-[3-(dimethylamino)propyl]butanediamide

Uniqueness

N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide is unique due to its specific combination of a decyl chain and a dimethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

62417-30-5

Molecular Formula

C19H39N3O2

Molecular Weight

341.5 g/mol

IUPAC Name

N-decyl-N'-[3-(dimethylamino)propyl]butanediamide

InChI

InChI=1S/C19H39N3O2/c1-4-5-6-7-8-9-10-11-15-20-18(23)13-14-19(24)21-16-12-17-22(2)3/h4-17H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

OVPUPOJAVRNRGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C

Origin of Product

United States

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